

2-(2-fluorophenyl)quinoline-4-carboxylic acid

IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Cat. No.: B158383

[Get Quote](#)

An In-depth Technical Guide to **2-(2-fluorophenyl)quinoline-4-carboxylic acid**

This technical guide provides a comprehensive overview of **2-(2-fluorophenyl)quinoline-4-carboxylic acid**, including its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Synonyms

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a derivative of quinolinecarboxylic acid.^[1] Its core structure consists of a quinoline ring system substituted with a carboxylic acid group at the 4-position and a 2-fluorophenyl group at the 2-position.

IUPAC Name: **2-(2-fluorophenyl)quinoline-4-carboxylic acid.**^{[1][2]}

Synonyms:

- 4-Carboxy-2-(2-fluorophenyl)quinoline^[1]
- 4-Carboxy-2-(2-fluorophenyl)-1-azanaphthalene^[1]
- 1-(4-Carboxyquinolin-2-yl)-2-fluorobenzene^[1]

Identifier	Value
CAS Number	1647-89-8 [1]
Molecular Formula	C ₁₆ H ₁₀ FNO ₂ [1]
Molecular Weight	267.25 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for **2-(2-fluorophenyl)quinoline-4-carboxylic acid**.

Property	Value	Reference
Melting Point	230 °C	[1]
Boiling Point	448.5 °C at 760 mmHg	[1]
Flash Point	225.1 °C	[1]
Appearance	White solid	[3] [4] [5]
HRMS (m/z)	[M+H] ⁺ Calculated: 268.07291, Found: 268.07291	[3] [4] [5]
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H)	[4]

Role in Drug Discovery and Biological Potential

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Specifically, the 2-arylquinoline-4-carboxylic acid scaffold is a key component in the design of various therapeutic agents.[\[8\]](#)[\[11\]](#)

2-(2-fluorophenyl)quinoline-4-carboxylic acid serves as a crucial building block or intermediate in the synthesis of more complex molecules with targeted biological activities.[1][3] For instance, it has been utilized as the "cap" moiety in the development of novel Histone Deacetylase (HDAC) inhibitors for cancer therapy.[3][5] While the compound itself is a precursor, its derivatives have shown potential as anticancer and antibacterial agents.[1][8]

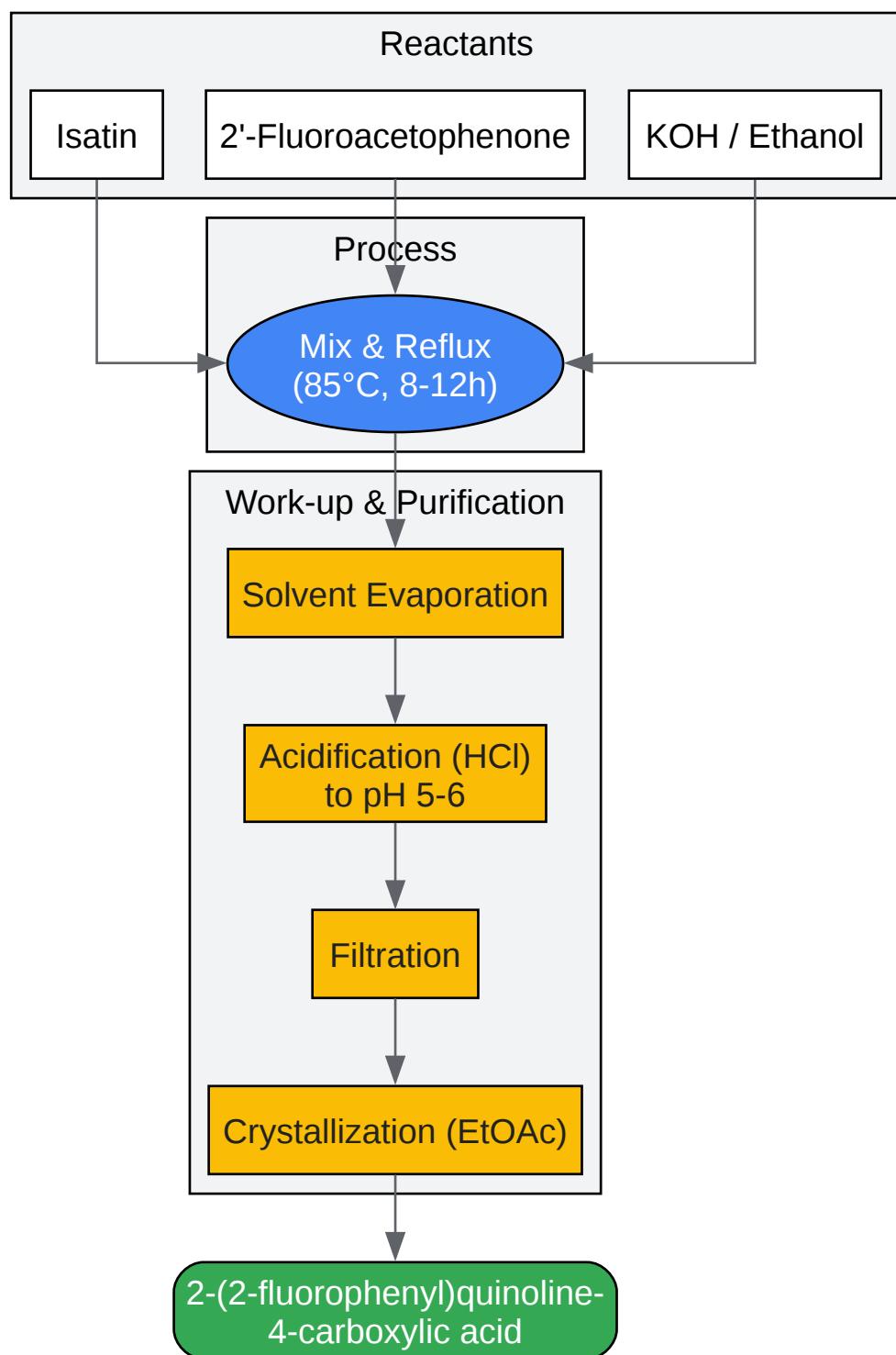
Experimental Protocols

Synthesis via Pfitzinger Reaction

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through condensation reactions such as the Pfitzinger or Doebner reactions.[11][12] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α -methylene group under basic conditions.

General Protocol for the Synthesis of **2-(2-fluorophenyl)quinoline-4-carboxylic acid**:

- Preparation of Reactants: Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide (KOH).[5] A separate solution of 2'-fluoroacetophenone in ethanol is prepared.
- Reaction: The ethanolic solution of 2'-fluoroacetophenone is added slowly to the isatin solution.
- Reflux: The resulting mixture is heated to reflux (approximately 85°C) for a period of 8-12 hours.[5]
- Work-up: After cooling, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
- Acidification: The residue is dissolved in water, and the pH is adjusted to 5-6 using a dilute acid like 3 M hydrochloric acid (HCl) to precipitate the carboxylic acid product.[5]
- Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate (EtOAc) to yield the final product as a solid.[3][4]



[Click to download full resolution via product page](#)

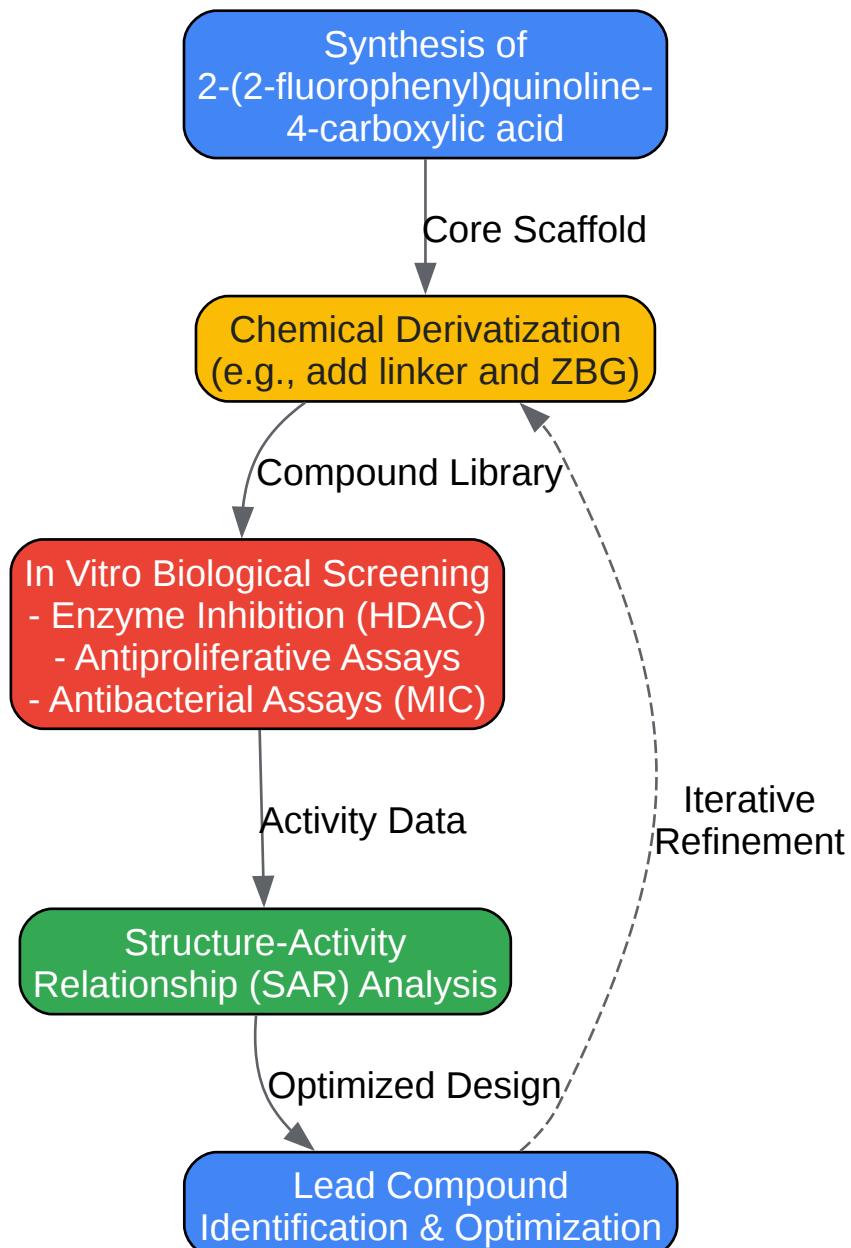
Caption: Pfitzinger reaction workflow for synthesis.

Biological Evaluation Workflow

As a key intermediate, **2-(2-fluorophenyl)quinoline-4-carboxylic acid** is the starting point for creating libraries of derivative compounds for biological screening.

General Workflow for Drug Discovery Application:

- Synthesis of Core: The title compound is synthesized as described previously.
- Derivatization: The carboxylic acid moiety is chemically modified to introduce different functional groups or linkers. For example, in the synthesis of HDAC inhibitors, it is connected to a zinc-binding group (ZBG) like hydroxamic acid via a linker.[3][5]
- In Vitro Screening: The synthesized derivatives are tested against specific biological targets. For potential anticancer agents, this includes enzyme inhibitory assays (e.g., against various HDAC isoforms) and antiproliferative assays against a panel of cancer cell lines.[3][5] For antibacterial evaluation, this involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[8]
- Structure-Activity Relationship (SAR) Analysis: The results from the screening are analyzed to understand the relationship between the chemical structure of the derivatives and their biological activity. This analysis guides the design of more potent and selective compounds.
- Lead Optimization: Promising compounds ("hits" or "leads") undergo further chemical modification and biological testing to improve their efficacy, selectivity, and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-(2-Fluorophenyl)-8-methylquinoline-4-carboxylate | C17H11FNO2- | CID 7139628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(2-fluorophenyl)quinoline-4-carboxylic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158383#2-2-fluorophenyl-quinoline-4-carboxylic-acid-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com